molecular formula C15H14BrNO3S B3016945 (E)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-2,4,6-trimethylbenzenesulfonamide CAS No. 321958-84-3

(E)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B3016945
CAS No.: 321958-84-3
M. Wt: 368.25
InChI Key: YIALRJNDQZGGJO-SFQUDFHCSA-N
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Description

(E)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-2,4,6-trimethylbenzenesulfonamide is an organic compound that features a brominated cyclohexadienone moiety linked to a trimethylbenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-2,4,6-trimethylbenzenesulfonamide typically involves the following steps:

    Condensation Reaction: The formation of the imine linkage between the brominated cyclohexadienone and the trimethylbenzenesulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the cyclohexadienone moiety.

    Reduction: Reduction reactions could target the imine linkage or the bromine atom.

    Substitution: The bromine atom in the cyclohexadienone ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Exploration of its potential as a therapeutic agent.

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-benzenesulfonamide: Lacks the trimethyl groups.

    N-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,4,6-trimethylbenzenesulfonamide: Lacks the bromine atom.

Uniqueness

The presence of both the bromine atom and the trimethyl groups in (E)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-2,4,6-trimethylbenzenesulfonamide may confer unique chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

(NE)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S/c1-9-6-10(2)15(11(3)7-9)21(19,20)17-12-4-5-14(18)13(16)8-12/h4-8H,1-3H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIALRJNDQZGGJO-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=CC(=O)C(=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)/N=C/2\C=CC(=O)C(=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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